2,3-Dihydrobenzo[b]furan-2-carboxamide
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Overview
Description
“2,3-Dihydrobenzo[b]furan-2-carboxamide” is a chemical compound that is widely used in the synthesis of tricyclic compounds . It is also an intermediate in the synthesis of some important drugs . The empirical formula of this compound is C8H8O .
Synthesis Analysis
The synthesis of “2,3-Dihydrobenzo[b]furan-2-carboxamide” involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydrobenzo[b]furan-2-carboxamide” consists of a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system .
Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydrobenzo[b]furan-2-carboxamide” include its biotransformation using intact cells of Pseudomonas putida UV4 . It is also the intermediate formed during the catalytic hydrodeoxygenation of benzofuran .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydrobenzo[b]furan-2-carboxamide” include a boiling point of 188-189 °C, and it is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . Its density is 1.065 g/mL at 25 °C .
Scientific Research Applications
Antibacterial Activity
2,3-Dihydrobenzo[b]furan-2-carboxamide derivatives have been synthesized and studied for their antibacterial activity. For instance, nitrofurantoin analogues, which are furan derivatives, have been tested against Staphylococcus aureus and Streptococcus faecium .
Enhancement of Activity
The construction of the benzo[b]furan skeleton and 2,3-dihydrobenzo[b]furan skeleton has been found to significantly enhance the activity of certain compounds. For example, 4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2-methylbenzo[b]furan-7-carboxamide (7b) hemifumarate was found to be as potent as cisapride .
Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)
2,3-Dihydrobenzo[b]furan-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme plays a key role in DNA repair and programmed cell death, making it a target for cancer therapy .
Safety and Hazards
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy involving 8-aminoquinoline directed C–H arylation and transamidation chemistry make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Mechanism of Action
Target of Action
Furan derivatives, a class to which 2,3-dihydrobenzo[b]furan-2-carboxamide belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives, in general, have been associated with a variety of therapeutic advantages, suggesting that they may affect multiple biochemical pathways .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCBRZVCBEWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]furan-2-carboxamide |
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